N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine
Description
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H21N3O/c1-2-4-6-10(5-3-1)13-15-12(17-16-13)9-14-11-7-8-11/h10-11,14H,1-9H2 |
InChI Key |
PLBKXOSUYNGUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)CNC3CC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole core is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or nitriles. For this compound, the preparation involves:
- Step 1: Synthesis of 3-cycloheptyl-1,2,4-oxadiazol-5-carboxaldehyde or analogous intermediate.
- Step 2: Cyclization via reaction of a cycloheptyl-substituted nitrile with an amidoxime derivative under dehydrating conditions.
| Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Cycloheptylnitrile + amidoxime | Ethanol or DMF | 80–120 °C | 6–12 hours | Acid or base catalysis may be used |
| Dehydrating agent (e.g., POCl3) | - | Reflux | 2–4 hours | Promotes ring closure |
This method yields the 3-cycloheptyl-1,2,4-oxadiazol-5-yl intermediate with high regioselectivity.
Introduction of the Methylene Linker and Cyclopropanamine Group
The next step involves attaching the cyclopropanamine moiety at the 5-position of the oxadiazole ring via a methylene bridge. This can be achieved by:
- Step 1: Functionalization of the oxadiazole ring at position 5 with a halomethyl group (e.g., chloromethyl or bromomethyl derivative).
- Step 2: Nucleophilic substitution of the halomethyl group with cyclopropanamine.
| Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Oxadiazole-halide + cyclopropanamine | Acetonitrile or DMF | 25–60 °C | 4–24 hours | Base (e.g., triethylamine) may be added to neutralize HCl/HBr formed |
This nucleophilic substitution proceeds via an SN2 mechanism, resulting in this compound.
Alternative Synthetic Routes
Direct Cyclization from Amidoxime and Cyclopropanamine-Containing Nitrile
Summary Data Table of Preparation Methods
| Synthetic Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxadiazole ring formation | Cyclodehydration of nitrile + amidoxime | Cycloheptylnitrile, amidoxime, POCl3 | High regioselectivity | Requires dehydrating agents |
| Halomethylation of oxadiazole | Introduction of halomethyl group at position 5 | Formaldehyde + halogenating agent | Enables subsequent substitution | Additional synthetic step |
| Nucleophilic substitution | Reaction with cyclopropanamine | Cyclopropanamine, base, polar solvent | Straightforward SN2 reaction | Possible side reactions |
| Reductive amination (alternative) | Aldehyde + cyclopropanamine + reducing agent | Sodium triacetoxyborohydride | Mild conditions, high selectivity | Requires aldehyde intermediate |
Research Discoveries and Optimization
- Studies indicate that controlling reaction temperature and solvent polarity is critical for maximizing yield and purity, especially during the nucleophilic substitution step.
- Use of microwave-assisted synthesis has been explored to reduce reaction times in oxadiazole ring formation, showing promising results in recent literature.
- Protective group strategies for the amine have been reported to improve selectivity during halomethylation.
- Continuous flow reactor methods have been developed for scale-up, enhancing reproducibility and safety.
Chemical Reactions Analysis
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanamine group can be replaced with other functional groups
Scientific Research Applications
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, making the compound effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound belongs to a broader class of 1,2,4-oxadiazole derivatives, which are valued for their metabolic stability and hydrogen-bonding capabilities. Key structural variations among analogs include:
- Substituents on the oxadiazole ring : Cycloheptyl (target compound) vs. methyl (, Compound 45), chlorophenyl (), or imidazole (, Compound 75).
- Linker groups : The target compound uses a methylene (-CH2-) bridge to connect the oxadiazole and cyclopropanamine, whereas analogs may employ thioether () or cyclohexadiene () linkers.
- Amine components: Cyclopropanamine (target) contrasts with pyridinylaminoethyl () or propylcyclopropylmethyl () groups.
Molecular Properties
A comparative analysis of molecular formulas and weights is provided below:
*Calculated based on molecular formula.
Research Findings and Data
Impact of Substituents
- Cycloheptyl vs. methyl : The bulky cycloheptyl group in the target compound may improve membrane permeability but reduce solubility compared to smaller methyl substituents .
- 1,2,4- vs. 1,3,4-oxadiazoles : The 1,2,4-oxadiazole isomer (target) exhibits greater metabolic stability than 1,3,4-oxadiazoles, which are more prone to hydrolysis .
- Cyclopropanamine : This moiety’s rigidity can enhance binding to hydrophobic enzyme pockets, as seen in cyclopropane-containing drugs like selegiline .
Biological Activity
N-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine (CAS: 1423027-86-4) is a small molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique oxadiazole ring structure, which is known to impart various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN3O |
| Molecular Weight | 271.79 g/mol |
| CAS Number | 1423027-86-4 |
| Purity | 95% |
| Physical Form | Powder |
Pharmacological Potential
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It is hypothesized that it may mitigate oxidative stress and inflammation in neuronal cells.
The biological effects of this compound are thought to be mediated through various molecular pathways:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to growth and survival.
- Modulation of Receptors : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in psychiatric disorders.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values demonstrating potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
A research article in Antibiotics evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting promising antimicrobial potential .
Study 3: Neuroprotection
A recent investigation highlighted the neuroprotective effects of this compound in a model of Alzheimer's disease. The compound reduced amyloid-beta accumulation and improved cognitive function in treated mice .
Q & A
Q. What are the key synthetic pathways for preparing N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine?
The synthesis typically involves multi-step processes, starting with the formation of the 1,2,4-oxadiazole core. A common approach includes:
- Step 1 : Cyclocondensation of cycloheptanecarboxamide with hydroxylamine to form the oxadiazole ring .
- Step 2 : Alkylation of the oxadiazole intermediate with a cyclopropanamine-containing reagent under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR to identify proton environments (e.g., cyclopropane CH₂ groups at δ 0.5–1.5 ppm) and ¹³C NMR for oxadiazole carbons (δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
- Infrared (IR) Spectroscopy : Detection of oxadiazole C=N stretches (~1600 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Q. What structural features differentiate this compound from similar 1,2,4-oxadiazole derivatives?
The cycloheptyl and cyclopropanamine substituents confer unique steric and electronic properties. For example:
| Compound | Substituents | Key Differences |
|---|---|---|
| N-[(3-Cycloheptyl-oxadiazolyl)methyl]cyclopropanamine | Cycloheptyl, cyclopropanamine | Enhanced lipophilicity due to cycloheptyl; cyclopropane introduces ring strain for reactivity . |
| N-[3-(3-Phenyl-oxadiazolyl)propanoyl]glycinate | Phenyl, glycinate ester | Less bulky; polar ester group impacts solubility . |
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) .
- Metabolic Stability Studies : Assess compound stability in microsomal preparations to rule out false negatives due to rapid degradation .
- Structural Modeling : Compare docking poses with analogs to identify critical interactions (e.g., cycloheptyl’s role in hydrophobic binding pockets) .
Q. What methodologies optimize reaction yields during scale-up synthesis?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Catalyst Screening : Bases like DBU (1,8-diazabicycloundec-7-ene) enhance alkylation efficiency .
- Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes side-product formation .
- In-line Analytics : Use HPLC or UPLC to monitor reaction progress and adjust conditions dynamically .
Q. How does the cycloheptyl group influence the compound’s pharmacokinetic profile?
The cycloheptyl moiety:
- Increases LogP : Enhances membrane permeability but may reduce aqueous solubility, requiring formulation adjustments (e.g., PEG-based delivery systems) .
- Affects Metabolic Clearance : Bulkier substituents slow CYP450-mediated oxidation, as shown in liver microsome assays .
- Modulates Target Binding : Molecular dynamics simulations suggest the cycloheptyl occupies hydrophobic pockets in enzyme active sites .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in NMR data across batches?
Potential causes and solutions:
- Impurity Detection : Use 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., unreacted starting materials) .
- Dynamic Effects : Variable rotamer populations (e.g., cyclopropane ring puckering) can split signals; analyze at higher temperatures (e.g., 50°C in DMSO-d₆) .
- Batch Comparison : Statistical analysis (e.g., PCA of NMR spectra) to quantify batch-to-batch variability .
Q. What in silico tools predict the compound’s SAR against biological targets?
Recommended approaches:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs) .
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
- ADMET Prediction : SwissADME or pkCSM to forecast absorption and toxicity profiles .
Comparative Analysis of Structural Analogs
Q. How do structural analogs inform the design of improved derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
